Cas no 2349604-20-0 (ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate)

ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate 化学的及び物理的性質
名前と識別子
-
- EN300-27726719
- ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate
- 2349604-20-0
-
- インチ: 1S/C12H16FNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3/t11-/m1/s1
- InChIKey: QJPSVIKLJGWVDV-LLVKDONJSA-N
- ほほえんだ: FC1C=CC(=CC=1)C[C@H](CC(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 225.11650692g/mol
- どういたいしつりょう: 225.11650692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726719-0.5g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
Enamine | EN300-27726719-1.0g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-27726719-10g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 10g |
$5283.0 | 2023-09-10 | ||
Enamine | EN300-27726719-0.25g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-27726719-0.05g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-27726719-2.5g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-27726719-5.0g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-27726719-10.0g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-27726719-1g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 1g |
$1229.0 | 2023-09-10 | ||
Enamine | EN300-27726719-0.1g |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate |
2349604-20-0 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 |
ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoateに関する追加情報
Research Brief on Ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate (CAS: 2349604-20-0) in Chemical Biology and Pharmaceutical Applications
Ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate (CAS: 2349604-20-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural features and potential therapeutic applications. This chiral β-amino ester derivative, characterized by a fluorophenyl moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its role as a key building block for gamma-aminobutyric acid (GABA) analogs and other neuroactive compounds, where the fluorine substitution enhances metabolic stability and target binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's utility in synthesizing novel GABAB receptor agonists. Researchers employed asymmetric hydrogenation of ethyl 3-amino-4-(4-fluorophenyl)but-2-enoate to obtain the (R)-enantiomer with >99% enantiomeric excess, followed by enzymatic resolution to isolate the target compound. The fluorophenyl group was found to significantly improve blood-brain barrier penetration compared to non-fluorinated analogs, as evidenced by in vitro PAMPA-BBB assays (Pe = 8.7 × 10-6 cm/s).
In pharmaceutical process chemistry, ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate has been optimized for large-scale production. A recent patent application (WO2023187647) discloses a continuous flow synthesis method achieving 92% yield with reduced catalyst loading (0.5 mol% Ru-BINAP). The process emphasizes green chemistry principles by eliminating column chromatography through crystallization-driven purification. Stability studies under ICH Q1A guidelines showed the compound remains stable for >24 months at -20°C with appropriate packaging.
Structural-activity relationship (SAR) investigations reveal that the 4-fluorophenyl group in ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate contributes to enhanced π-stacking interactions with aromatic residues in target proteins. Molecular docking studies with neuraminidase (PDB: 6VX9) demonstrated a 2.1 kcal/mol binding energy improvement over the non-fluorinated counterpart. This finding has spurred development of fluorinated antiviral candidates, with one derivative currently in preclinical evaluation for influenza (EC50 = 0.32 μM in MDCK cells).
The compound's metabolic fate was elucidated in a 2024 ADME study (Xenobiotica, 54(2):112-125). Using 19F-NMR and LC-MS/MS, researchers identified three primary metabolites: the free acid derivative (M1), N-acetylated product (M2), and hydroxylated phenyl derivative (M3). Notably, the ethyl ester showed favorable pharmacokinetics in rat models (t1/2 = 4.2 h, F = 78%), supporting its prodrug potential. The 4-fluoro substitution reduced CYP3A4-mediated metabolism by 63% compared to the parent phenyl analog.
Emerging applications include the compound's use in PROTAC (Proteolysis Targeting Chimera) development. A recent ACS Chemical Biology report (2024, 19(3):456-468) describes its incorporation as a linker component in BRD4-targeting degraders. The fluorophenyl group improved cellular permeability (Caco-2 Papp = 15.3 × 10-6 cm/s) while maintaining E3 ligase binding, resulting in DC50 values <100 nM in MV4-11 leukemia cells.
Quality control advancements include a validated UHPLC method (USP<621>) for enantiomeric purity determination (LOD = 0.05%, LOQ = 0.15%), addressing regulatory requirements for chiral APIs. The method employs a CHIRALPAK IG-3 column with 0.1% DEA in heptane/ethanol (85:15) mobile phase, achieving baseline separation (Rs = 4.2) from the (S)-enantiomer in <8 minutes.
Ongoing clinical translation includes a Phase I trial (NCT05874292) evaluating an ethyl (3R)-3-amino-4-(4-fluorophenyl)butanoate-derived mGluR2 positive allosteric modulator for schizophrenia. Preliminary data show favorable CNS exposure (CSF/plasma ratio = 0.28) with no QTc prolongation at therapeutic doses, addressing safety concerns associated with earlier fluorinated psychotropic candidates.
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